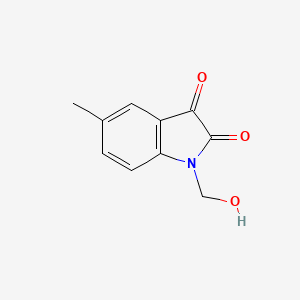
2-Pyridin-4-ylethanethiol;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylethanethiol typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea, followed by reduction with sodium borohydride. The reaction conditions include a solvent such as ethanol and a temperature range of 0-25°C.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification through recrystallization. The process is conducted in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-4-ylethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation of 2-Pyridin-4-ylethanethiol: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction of 2,4,6-Trinitrophenol: Reducing agents such as sodium dithionite and iron powder are commonly used.
Major Products
Oxidation of 2-Pyridin-4-ylethanethiol: Produces disulfides.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenols.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-4-ylethanethiol; 2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the manufacture of dyes and explosives.
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrophenol involves its ability to act as an electron acceptor due to the presence of nitro groups. This property makes it an effective oxidizing agent. In biological systems, it can uncouple oxidative phosphorylation, leading to increased metabolic rates.
2-Pyridin-4-ylethanethiol acts through its thiol group, which can form covalent bonds with various biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-trinitrophenol.
2-Pyridin-2-ylethanethiol: Similar thiol derivative but with different positional isomerism.
Uniqueness
This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
69603-95-8 |
|---|---|
Molekularformel |
C13H12N4O7S |
Molekulargewicht |
368.32 g/mol |
IUPAC-Name |
2-pyridin-4-ylethanethiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NS.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
InChI-Schlüssel |
UROWYGPVMIKVAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
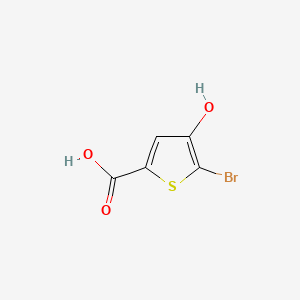
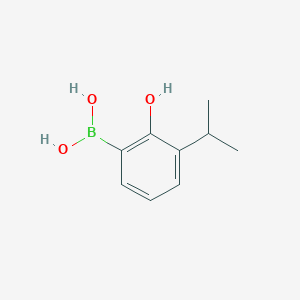
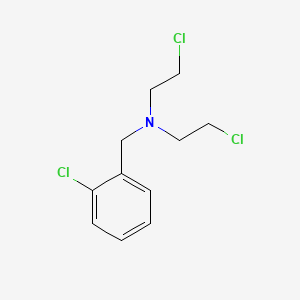



![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)


![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
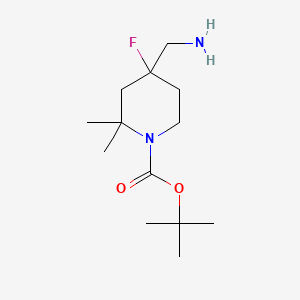
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
